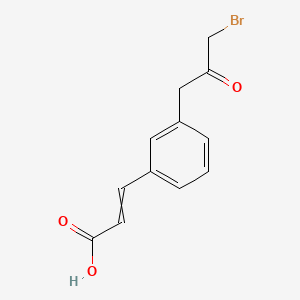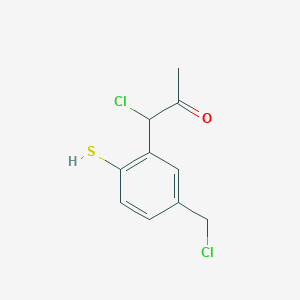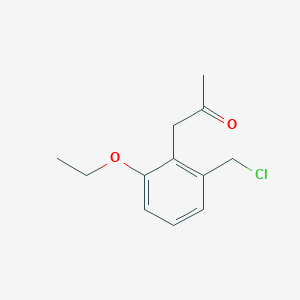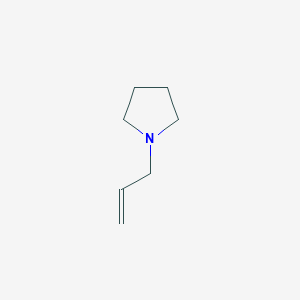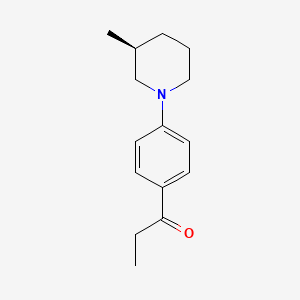
(S)-1-(4-(3-Methylpiperidin-1-YL)phenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(4-(3-Methylpiperidin-1-YL)phenyl)propan-1-one is a chiral compound with a specific stereochemistry It is characterized by the presence of a piperidine ring substituted with a methyl group and a phenyl ring attached to a propanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-(3-Methylpiperidin-1-YL)phenyl)propan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with a Methyl Group: The piperidine ring is then methylated using methylating agents such as methyl iodide under basic conditions.
Attachment of the Phenyl Ring: The phenyl ring is introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Formation of the Propanone Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(4-(3-Methylpiperidin-1-YL)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
(S)-1-(4-(3-Methylpiperidin-1-YL)phenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-1-(4-(3-Methylpiperidin-1-YL)phenyl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(4-(3-Methylpiperidin-1-YL)phenyl)propan-1-one: The enantiomer of the compound with different stereochemistry.
1-(4-(3-Methylpiperidin-1-YL)phenyl)ethanone: A similar compound with an ethanone group instead of a propanone group.
1-(4-(3-Methylpiperidin-1-YL)phenyl)butan-1-one: A similar compound with a butanone group instead of a propanone group.
Uniqueness
(S)-1-(4-(3-Methylpiperidin-1-YL)phenyl)propan-1-one is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds. Its unique structure also allows for specific synthetic applications and potential therapeutic uses.
Eigenschaften
Molekularformel |
C15H21NO |
|---|---|
Molekulargewicht |
231.33 g/mol |
IUPAC-Name |
1-[4-[(3S)-3-methylpiperidin-1-yl]phenyl]propan-1-one |
InChI |
InChI=1S/C15H21NO/c1-3-15(17)13-6-8-14(9-7-13)16-10-4-5-12(2)11-16/h6-9,12H,3-5,10-11H2,1-2H3/t12-/m0/s1 |
InChI-Schlüssel |
RRRXHPINQGEPOB-LBPRGKRZSA-N |
Isomerische SMILES |
CCC(=O)C1=CC=C(C=C1)N2CCC[C@@H](C2)C |
Kanonische SMILES |
CCC(=O)C1=CC=C(C=C1)N2CCCC(C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-amino-5,7-dibromobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14054164.png)
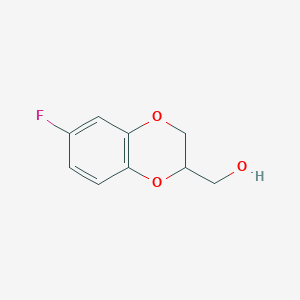


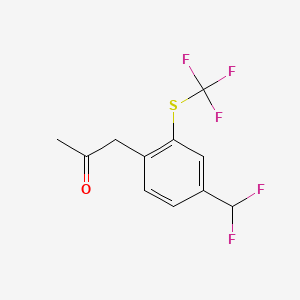


![(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14054202.png)
![14,14-dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene-5,23-dione](/img/structure/B14054212.png)
